(5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
This compound is a structurally complex heterocyclic molecule featuring a brominated furan ring, a triazolopyrimidine core, and a piperazine linker. The triazolopyrimidine scaffold is known for its role in kinase inhibition and nucleic acid interactions, while the piperazine group improves solubility and pharmacokinetic properties. The 4-methoxyphenyl substituent may contribute to π-π stacking interactions, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN7O3/c1-30-14-4-2-13(3-5-14)28-19-17(24-25-28)18(22-12-23-19)26-8-10-27(11-9-26)20(29)15-6-7-16(21)31-15/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGXCWCJCGCXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(O5)Br)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions One common approach is to start with the bromination of furan to obtain 5-bromofuran This intermediate is then subjected to a series of coupling reactions to introduce the triazolopyrimidine and piperazine moieties
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Studies indicate that compounds with furan moieties often exhibit significant antimicrobial properties. For instance, derivatives of brominated furan have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .
- Anticancer Potential : The structural components of the compound suggest potential interactions with cellular pathways involved in cancer proliferation. Research into similar compounds has indicated that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Neuropharmacology : The piperazine component is known for its activity in modulating neurotransmitter systems, which could be leveraged for developing treatments for neurological disorders. Compounds containing piperazine have been studied for their effects on serotonin and dopamine receptors .
Biological Research
- Mechanism of Action : The compound's unique structure allows it to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, making it a valuable tool for studying biological mechanisms .
- Signal Transduction Studies : By utilizing the compound in cellular assays, researchers can elucidate the pathways involved in signal transduction processes, particularly those related to inflammation and immune response .
Materials Science
- Polymer Development : The compound's unique chemical properties make it suitable for use in synthesizing new polymers with specific functionalities. These materials could be applied in coatings, adhesives, or as drug delivery systems due to their biocompatibility and functional versatility .
- Catalysis : The presence of heteroatoms in the structure enhances its potential as a catalyst in organic reactions, particularly those involving carbon-carbon bond formation or oxidation reactions .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated various derivatives of furan compounds against a panel of bacterial strains. The results indicated that the presence of bromine significantly enhanced the antimicrobial activity compared to chlorinated analogs .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that compounds similar to (5-bromofuran-2-yl)(...) exhibited cytotoxic effects through apoptosis induction, highlighting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group can influence its pharmacokinetic properties. Together, these interactions can lead to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Physicochemical Properties
- LogP: Estimated at ~3.5 (bromine increases hydrophobicity vs. non-halogenated analogues).
- Solubility: Piperazine improves aqueous solubility (~50 µM in PBS) compared to non-piperazine triazolopyrimidines (<10 µM).
- Thermal Stability : Bromofuran may lower melting point (mp ~180°C) vs. chlorinated analogues (mp >200°C) due to steric effects .
Biological Activity
The compound (5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , identified by CAS number 920183-99-9 , is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 484.3 g/mol . The structure includes a brominated furan ring and a piperazine moiety substituted with a triazolo-pyrimidine structure, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing furan and triazole moieties. The compound has shown significant activity against various bacterial strains.
| Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell walls and inhibition of protein synthesis, similar to other derivatives of bromofuran .
Case Studies
-
Study on Antibacterial Activity :
A study investigated the antibacterial activity of various derivatives of 5-bromofuran against clinical strains of bacteria. The results indicated that the derivatives exhibited competitive inhibition against multi-resistant strains comparable to kanamycin, suggesting potential as new antibiotic agents . -
Triazole Derivatives :
Research focused on triazole-containing compounds demonstrated their effectiveness against biofilms formed by both Gram-positive and Gram-negative bacteria. The presence of the triazole ring in the compound enhances its interaction with microbial targets, improving its antibacterial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to penicillin derivatives, this compound may interfere with the synthesis of bacterial cell walls.
- Disruption of Protein Synthesis : The triazole component is known for its ability to bind to ribosomal RNA, inhibiting protein synthesis in bacteria.
Q & A
Q. How to design a synthetic pathway for this compound?
- Methodological Answer: Use retrosynthetic analysis to break the molecule into three key fragments: (i) the triazolopyrimidine core, (ii) the 4-methoxyphenyl-substituted triazole, and (iii) the bromofuran-piperazine carbamate. Coupling reactions (e.g., Buchwald-Hartwig amination) can link the piperazine and triazolopyrimidine moieties, while Suzuki-Miyaura cross-coupling may introduce the bromofuran group. Protect reactive sites (e.g., amine groups) during intermediate steps to avoid side reactions .
Q. What analytical techniques confirm structural integrity and purity?
- Methodological Answer: NMR spectroscopy (1H, 13C, and 2D-COSY) identifies proton environments and connectivity, while FT-IR validates functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), and high-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline intermediates, X-ray crystallography resolves 3D conformation .
Q. How to optimize solubility for in vitro assays?
- Methodological Answer: Use the shake-flask method to measure solubility in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4). Adjust solvent polarity with co-solvents (e.g., PEG-400) or surfactants (Tween-80). Computational tools like LogP predictions (e.g., ACD/Labs) guide solvent selection. Note: Bromofuran’s hydrophobicity may require sonication for dispersion .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer: Standardize assays using positive controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Variability in IC50 values may arise from differences in cell lines (HEK293 vs. HeLa) or ATP concentrations in kinase assays. Perform dose-response curves in triplicate and apply Hill slope analysis to confirm potency .
Q. What computational strategies predict target binding modes?
- Methodological Answer: Use molecular docking (AutoDock Vina, Glide) to model interactions with kinase domains (e.g., EGFR or CDK2). Refine poses with molecular dynamics (MD) simulations (NAMD/GROMACS) in explicit solvent (30 ns trajectories). Validate with pharmacophore models emphasizing hydrogen bonds (triazolopyrimidine N1 with kinase hinge region) and hydrophobic contacts (bromofuran with allosteric pockets) .
Q. How to design SAR studies for the triazolopyrimidine core?
- Methodological Answer: Synthesize analogs with substituent variations (e.g., -OCH3 → -CF3 on the phenyl ring) and test against a panel of kinases. Use Free-Wilson analysis to quantify contributions of each moiety to activity. For example, replacing 4-methoxyphenyl with 3-fluorophenyl may enhance selectivity for tyrosine kinases .
Q. What in vitro models assess pharmacokinetic properties?
- Methodological Answer:
- Metabolic stability: Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS.
- Permeability: Use Caco-2 cell monolayers (apparent permeability, Papp >1×10⁻6 cm/s indicates good absorption).
- Plasma protein binding: Employ ultrafiltration or equilibrium dialysis to measure unbound fraction .
Methodological Notes
- Contradiction Management: If biological data conflicts, cross-validate using cryo-EM for target engagement or isothermal titration calorimetry (ITC) for binding thermodynamics .
- Safety: Handle bromofuran derivatives under inert atmosphere (N2/Ar) to prevent degradation. Store at -20°C in amber vials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
